molecular formula C17H15N3O4 B2412752 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1448073-40-2

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2412752
CAS No.: 1448073-40-2
M. Wt: 325.324
InChI Key: YHHQOXUIXMCQRB-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a carbamoylphenoxy group, and a but-2-yn-1-yl chain. Its molecular formula is C18H15N3O4, and it has been studied for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-carbamoylphenol: This can be achieved through the reaction of phenol with cyanogen bromide in the presence of a base.

    Formation of 4-(2-carbamoylphenoxy)but-2-yn-1-yl bromide: This intermediate is synthesized by reacting 2-carbamoylphenol with 4-bromobut-2-yne in the presence of a base.

    Cyclization and coupling: The final step involves the cyclization of the intermediate with 6-oxo-1,6-dihydropyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyridine rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes.

Comparison with Similar Compounds

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide
  • N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-2,1,3-benzothiadiazole-5-carboxamide

These compounds share similar structural features but differ in their specific substituents and functional groups

Properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c18-16(22)13-5-1-2-6-14(13)24-10-4-3-9-19-17(23)12-7-8-15(21)20-11-12/h1-2,5-8,11H,9-10H2,(H2,18,22)(H,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHQOXUIXMCQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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